5 Citep

Descripción

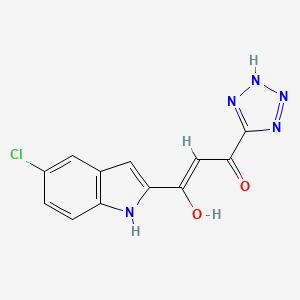

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a crucial enzyme in the viral life cycle, responsible for integrating the viral DNA into the host cell genome. Its essential role has made it a significant target for antiretroviral therapy. 5 Citep, also known as 5-CITEP or 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)propenone, is an experimental compound that has been studied for its inhibitory effects on HIV-1 integrase tandfonline.comasm.orgmdpi.com. Existing research primarily characterizes this compound as a catalytic inhibitor, binding directly to the enzyme's active site and interfering with the strand transfer process tandfonline.comasm.orgscispace.comresearchgate.net.

While the catalytic mechanism of this compound is established, this article explores a hypothetical scenario concerning its potential to also exert allosteric modulation on integrase function. This exploration is based on hypothetical research, considering the growing interest in allosteric inhibitors which target sites distinct from the catalytic center to modulate enzyme activity asm.orgplos.orgmdpi.compnas.org.

Structure

3D Structure

Propiedades

Número CAS |

900779-63-7 |

|---|---|

Fórmula molecular |

C12H8ClN5O2 |

Peso molecular |

289.68 |

Nombre IUPAC |

(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |

InChI |

InChI=1S/C12H8ClN5O2/c13-7-1-2-8-6(3-7)4-9(14-8)10(19)5-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-5- |

Clave InChI |

CAMPDSCIVYOSOC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=CC(=O)C3=NNN=N3)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-ClTEP; 5 ClTEP; 5ClTEP |

Origen del producto |

United States |

Chemical Properties of 5 Citep

5 Citep is a small molecule with the molecular formula C₁₂H₈ClN₅O₂ and a molecular weight of 289.68 g/mol nih.gov. It is characterized by a central diketo acid (DKA) functionality, an indole (B1671886) group, and a tetrazole ring tandfonline.comasm.orgmdpi.com. The tetrazole group serves as a bioisosteric replacement for the carboxylic acid found in many DKA derivatives tandfonline.commdpi.com.

Molecular Mechanisms of Action of 5 Citep in Enzymatic Systems

HIV-1 integrase is a highly dynamic protein, functioning as a multimer (typically a dimer or tetramer) to perform its catalytic activities: 3'-processing and DNA strand transfer cambridge.org. These activities are essential for the integration of viral DNA into the host chromosome asm.orgplos.org.

Conclusion

Co-crystallization Studies of this compound with HIV-1 Integrase Core Domain

5-CITEP, chemically known as 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone, was a pioneering IN inhibitor and notably the first to be co-crystallized with the catalytic core domain (CCD) of HIV-1 IN. tandfonline.comnih.govmdpi.com The crystal structure of the HIV-1 IN CCD complexed with 5-CITEP has been determined at 2.1 Å resolution. researchgate.net This co-crystal structure (PDB ID 1QS4) has served as a foundational platform for understanding IN-inhibitor interactions and for the structure-based design of subsequent inhibitors. researchgate.netpsu.eduscienceopen.comnih.govplos.org

Structural Insights into Active Site Binding Pockets

The co-crystallization studies revealed that 5-CITEP binds centrally within the active site of the HIV-1 IN CCD. tandfonline.comnih.gov The active site of IN is characterized by a highly conserved DDE motif, consisting of aspartate residues at positions 64 and 116, and a glutamate (B1630785) at position 152 (Asp64, Asp116, and Glu152). tandfonline.commdpi.com These residues are crucial for coordinating divalent metal ions, such as Mg²⁺ or Mn²⁺, which are essential for the catalytic activity of IN. nih.govmdpi.comnih.gov

In the co-crystal structure with 5-CITEP, the inhibitor is positioned between the two aspartates, D64 and D116, and the glutamate E152. tandfonline.comscienceopen.com It binds in the vicinity of a coordinated Mg²⁺ cation. nih.govpsu.edu The binding site is located close to the crystallographic 2-fold axis of the IN dimer. nih.gov

Elucidation of Specific Amino Acid Interactions and Residues

The co-crystallization studies and subsequent modeling efforts have identified specific amino acid residues within the IN active site that interact with 5-CITEP. The inhibitor forms hydrogen bonds with the catalytic glutamate residue E152. nih.govpsu.edu Additionally, the tetrazole moiety of 5-CITEP forms hydrogen bonds with Lys156 and Lys159 residues, which are involved in DNA binding. scienceopen.comnih.gov

While the co-crystal structure itself did not show direct contacts with Asp64 or Asp116, and only an indirect, water-mediated contact with the bound Mg²⁺ ion, molecular modeling studies have implicated other residues in the binding of 5-CITEP and related diketo acid inhibitors. nih.govasm.org These studies suggest interactions with residues such as T66, Q148, and N155, some of which are also associated with resistance to other IN inhibitors like raltegravir (B610414). scienceopen.comnih.govasm.org

A summary of key interacting residues identified through co-crystallization and modeling studies includes:

| Residue | Type of Interaction (Co-crystal) | Type of Interaction (Modeling) |

| D64 | Indirect (water-mediated) nih.gov | Involved in binding site asm.org |

| C65 | Not identified asm.org | Implicated asm.org |

| T66 | Not directly observed scienceopen.com | Involved in binding site, implicated in resistance scienceopen.comasm.org |

| H67 | Not specified in co-crystal | Implicated in binding site asm.org |

| E92 | Not specified in co-crystal | Implicated in binding site asm.org |

| D116 | Indirect (water-mediated) nih.gov | Involved in binding site asm.org |

| E152 | Hydrogen bonds nih.govpsu.edu | Involved in binding site asm.org |

| Q148 | Not directly observed scienceopen.com | Involved in binding site, associated with resistance scienceopen.comnih.govasm.org |

| K156 | Close contacts, hydrogen bonds with tetrazole nih.govasm.org | Involved in binding site asm.org |

| K159 | Close contacts, hydrogen bonds with tetrazole scienceopen.comnih.govasm.org | Involved in binding site asm.org |

| Y143 | Not directly observed scienceopen.com | Associated with resistance scienceopen.com |

| N155 | Not directly observed scienceopen.com | Involved in binding site, associated with resistance scienceopen.comasm.org |

Note: Information from modeling studies should be interpreted with caution as they are theoretical predictions.

Conformational Changes in Integrase upon this compound Binding

The co-crystal structure of IN CCD with 5-CITEP revealed only minor changes in the protein conformation upon inhibitor binding. researchgate.net However, studies on the dynamic behavior of the HIV-1 IN catalytic domain in the presence of 5-CITEP and other inhibitors suggest that significant conformational changes can occur in the active site. nih.gov While the co-crystal structure provides a static snapshot, molecular dynamics simulations and other analyses indicate that the IN active site, particularly the 140s loop, exhibits flexibility that can be influenced by inhibitor binding. nih.govnih.gov

Comparative Structural Analysis with Other Integrase Inhibitors

5-CITEP is structurally related to the α,γ-diketo acid (DKA) class of IN inhibitors. tandfonline.commdpi.comnih.gov It features an α,γ-diketo acid functionality where the acid is replaced with a bio-isosteric tetrazole ring. tandfonline.commdpi.com Clinically used Integrase Strand Transfer Inhibitors (INSTIs), such as raltegravir, elvitegravir, dolutegravir, and bictegravir, are structurally related to experimental compounds like 5-CITEP and share the key DKA moiety. mdpi.com

Comparative structural analysis and modeling studies using the IN-5-CITEP complex as a surrogate platform have been used to study the binding modes of other INSTIs, including raltegravir. scienceopen.comnih.gov These studies suggest that while there are similarities in binding to the active site and interaction with the catalytic metal ions and DDE residues, there can be differences in the specific residues contacted and the precise orientation within the binding pocket compared to 5-CITEP. scienceopen.comnih.govasm.org For instance, while 5-CITEP interacts with K156 and K159, the role of K156 in the binding of other inhibitors like L-731,988 may differ. asm.org The binding of INSTIs generally involves chelation of the divalent metal ion(s) in the active site. nih.govscienceopen.com

The structural information from the 5-CITEP complex has been instrumental in understanding the common features and variations in the binding of different IN inhibitors, contributing to the rational design of more potent and effective compounds. tandfonline.comresearchgate.netplos.org

Computational and Theoretical Chemistry Studies of 5 Citep

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations have been employed to investigate the electronic properties of 5-CITEP, offering a detailed view of its molecular structure and charge distribution. Studies using Density Functional Theory (DFT), specifically the B3LYP functional, have been performed to calculate the electronic density and molecular electrostatic potential (MEP) surfaces of DKA compounds, including 5-CITEP nih.gov. These calculations help in understanding how structural changes can impact substrate charge distributions nih.gov.

Furthermore, quantum chemical studies, utilizing methods like MP2 and DFT, have explored the tautomeric preferences and stability of diketo acid HIV-1 IN inhibitors such as 5-CITEP. These studies indicated that enol forms were generally more stable than the diketo form, with energy differences reported to be between 15 and 28 kJ/mol for these molecules herts.ac.uk. The inclusion of explicit water molecules in calculations was found to improve the agreement between theoretical predictions and experimental results regarding tautomeric stability herts.ac.uk.

DFT/B3LYP calculations have also been used to investigate the electronic features of molecules, including 5-CITEP, particularly in relation to their interaction with Mg²⁺ ions in the integrase active site plos.org.

Frontier Molecular Orbital Analysis of 5 Citep

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about a molecule's reactivity and interactions. For HIV-1 IN inhibitors, including analyses relevant to the structural class of 5-CITEP, DFT/B3LYP/6-31G** calculations have been used to obtain plots of HOMO and LUMO orbitals for the molecules alone and in complex with Mg²⁺ ions plos.org.

These analyses revealed that for more active molecules, the HOMO is primarily located in the chelating domain. This suggests a significant contribution from the negative charges on the oxygen atoms involved in coordinating with Mg²⁺ ions, resulting in a high nucleophilic character at these sites plos.org. Conversely, the LUMO of more active molecules is situated in the region of the Mg²⁺ ion, facilitating interactions with the oxygen atoms of the catalytic aspartate (D64, D116) and glutamate (B1630785) (E152) residues in the enzyme's active site plos.org.

Molecular Dynamics Simulations of this compound-Integrase Complexes

Molecular dynamics (MD) simulations have been extensively used to study the dynamic behavior of HIV-1 integrase, both alone and in complex with inhibitors like 5-CITEP. Classical MD simulations have been performed on full-length HIV-1 IN dimers complexed with viral DNA nih.gov. Restrained MD protocols have also been developed to create more accurate models of the integrase active site, particularly focusing on the correct coordination of magnesium ions nih.gov.

The crystal structure of HIV-1 integrase (PDB ID 1QS4), which includes the catalytic core domain bound to one Mg²⁺ ion and the inhibitor 5-CITEP, has frequently served as a starting point or template for MD simulations nih.govpsu.eduscribd.com. In some studies, 5-CITEP in the 1QS4 structure has been utilized as a surrogate for the CA overhang of viral DNA to model inhibitor binding nih.gov. MD simulations starting from this complex have been used to collect representative conformations of the protein for subsequent studies, such as dynamic pharmacophore model development psu.edu.

Hybrid quantum mechanical/molecular mechanical (QM/MM) MD simulations have also been applied to HIV-1 integrase/inhibitor complexes, including those involving diketo acids nih.govnih.gov. These simulations allow for a more detailed description of the electronic interactions in the active site nih.gov.

Analysis of Dynamic Behavior of the Integrase Catalytic Domain

Analyses of MD simulations of the HIV-1 integrase catalytic domain, in the presence of inhibitors like 5-CITEP, have demonstrated that significant conformational changes can occur in the active site nih.gov. Dynamic models of the catalytic core domain, including wild-type and drug-resistant mutants, have been developed using restrained MD protocols nih.gov. These models incorporate dynamic flexibility, which is considered indispensable for a critical evaluation of ligand-binding affinity nih.gov.

Studies have explored the effects of key drug resistance mutations on the dynamic flexibility and conformational preferences of HIV-1 integrase nih.gov. While significant conformational changes in the active site have been observed, molecular modeling has indicated that the primary pathways of resistance involving residues like Q148 and N155 can maintain the essential structural features of the active site and catalytic loop nih.gov.

MD simulations provide quantitative descriptions of parameters such as Root Mean Square Deviation (RMSD), Solvent Accessible Surface Area (SASA), and hydrogen bond occupancy, which are crucial for understanding the stability and dynamics of protein-ligand interactions mdpi.com.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a widely used computational technique to predict the preferred binding orientation and affinity of a ligand to a receptor. The crystal structure of the HIV-1 integrase core domain complexed with Mg²⁺ and 5-CITEP (PDB ID 1QS4) has been a key resource for molecular docking studies of IN inhibitors plos.orgscribd.com. This structure provides a basis for understanding the binding mode of DKA-like compounds.

Docking simulations have been performed to study the appropriate binding orientations and conformations of inhibitors at the enzyme's active site plos.org. Software such as GOLD has been used for these simulations, often utilizing the 1QS4 structure as the protein template plos.org. The interactions between HIV-1 IN and inhibitors, as observed in crystal structures like 1QS4, serve as guides for molecular docking procedures plos.org.

The binding of 5-CITEP in the active site has been shown to involve close contacts with several protein residues, including Lys156, Lys159, and Gln148 nih.gov. These residues are located near the active site and have been identified through experimental studies as well nih.gov. Docking studies using the IN/5-CITEP complex have also been performed to model the binding of other inhibitors, such as raltegravir (B610414) nih.gov.

Modeling of Metal Ion Coordination in the Active Site

A critical aspect of the interaction between diketo acid inhibitors like 5-CITEP and HIV-1 integrase is the coordination of divalent metal ions, typically magnesium (Mg²⁺), in the active site. The catalytic core domain of HIV-1 integrase contains a conserved DDE motif (Asp64, Asp116, and Glu152) responsible for coordinating these metal ions researchgate.netmdpi.com.

In the crystal structure 1QS4, a single Mg²⁺ ion is observed, chelated by Asp-64, Asp-116, and water molecules in an octahedral coordination nih.gov. Computational studies, including QM/MM calculations, have incorporated the Mg²⁺ ion to accurately model the active site and the inhibitor's interaction with the metal nih.gov.

Molecular docking and modeling studies often aim to reproduce or predict the coordination of metal ions by the inhibitor's chelating group, such as the β-diketo acid moiety present in 5-CITEP and related compounds nih.govmdpi.com. Some studies have added a second Mg²⁺ ion to the active site model for docking simulations, typically placed between residues like D64 and E152, based on the understanding of the enzyme's catalytic mechanism which is believed to involve two metal ions plos.orgdoi.org. The ability of inhibitors to chelate one or two metal ions in the active site is considered crucial for their inhibitory activity nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural and physicochemical properties of compounds with their biological activity. This approach has been applied to series of HIV-1 integrase inhibitors, including those structurally related to diketo acids like 5-CITEP plos.orgresearchgate.netresearchgate.net.

QSAR models, including 2D and 3D approaches such as Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR), have been developed for HIV-1 IN inhibitors plos.orgresearchgate.net. These studies utilize calculated molecular descriptors and experimental biological activity data to identify the key structural features that influence inhibitory potency plos.orgnih.gov.

Receptor-based QSAR methods, such as Comparative Residue Interaction Analysis (CoRIA), have also been employed. This involves calculating the non-bonded interaction energies between inhibitors and individual active site residues of integrase and correlating these energies with biological activity researchgate.net. These studies can help identify crucial residues and the nature of interactions that modulate ligand binding and activity researchgate.net.

QSAR models can provide insights into the molecular requirements for HIV-1 IN inhibition and offer guidance for the design of novel inhibitors with improved potency plos.org. Models with good statistical parameters (e.g., high correlation coefficients for training and test sets) are considered valuable for predicting the activity of untested compounds plos.org.

2D and 3D QSAR Models (CoMFA, CoMSIA, HQSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling, including both 2D and 3D approaches such as Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has been applied to sets of HIV-1 integrase inhibitors that include or are related to compounds like 5-CITEP plos.orgresearchgate.netnih.govasm.org. These methods aim to establish a correlation between the structural properties of molecules and their biological activity, allowing for the prediction of activity for new or untested compounds plos.org.

Studies utilizing 2D and 3D QSAR models have investigated sets of HIV-1 integrase inhibitors to rationalize the molecular features related to binding affinity and inhibitory activity plos.org. For example, a study employing 2D and 3D QSAR models, alongside docking analysis and DFT studies, on a set of 79 HIV-1 integrase inhibitors reported significant correlation coefficients (r² = 0.908 and q² = 0.643 for the 2D model; r² = 0.904 and q² = 0.719 for the 3D model), indicating the potential predictive power of these models plos.org. While specific QSAR coefficients solely for 5-CITEP within these large datasets are not always presented in isolation, its inclusion in such studies underscores its relevance as a reference or representative compound for understanding the structural determinants of integrase inhibition within this chemical space plos.orgnih.gov.

3D QSAR methods like CoMFA are based on the three-dimensional characteristics of ligand-receptor interactions and use interaction molecular fields as descriptors plos.org. These analyses help to better understand the electrostatic and steric contributions of inhibitors to their biological activity plos.org.

Elucidation of Molecular Features for Integrase Affinity and Activity

A key aspect in understanding the affinity and activity of 5-CITEP involves its interaction with the catalytic core domain (CCD) of HIV-1 integrase. The cocrystal structure of the HIV-1 IN CCD complexed with 5-CITEP (PDB 1QS4) has been instrumental in providing insights into the binding mode of this class of inhibitors nih.govplos.orgnih.govasm.orgscribd.comscienceopen.comnih.govresearchgate.net.

The binding of 5-CITEP occurs at the active site of the integrase enzyme, which contains a catalytic triad (B1167595) of amino acid residues: Asp64, Asp116, and Glu152 (the DDE motif) nih.govnih.gov. The diketoacid-like moiety of 5-CITEP, specifically the β-ketoenol fragment and the tetrazole ring, is crucial for chelating the essential divalent metal ions, typically Mg²⁺, present in the active site nih.govplos.orgscienceopen.comnih.govnih.gov. This chelation is a conserved mechanism for DKA-based integrase inhibitors nih.gov.

The binding mode observed for 5-CITEP in the crystal structure is often used as a surrogate platform for docking simulations of other integrase inhibitors, as it is assumed to at least partly mimic the contacts between integrase and DNA scienceopen.comnih.gov. This highlights the foundational role of the 5-CITEP complex structure in subsequent computational studies aimed at designing new inhibitors scienceopen.comnih.gov.

Density Functional Theory (DFT) Applications to 5-CITEP Systems

Density Functional Theory (DFT) calculations have been applied in the study of HIV-1 integrase inhibitors, including those structurally related to 5-CITEP, to gain deeper insights into their electronic properties, geometries, and interactions plos.orgnih.govuniv-lille.frcore.ac.uknih.gov.

DFT studies can be used for geometry optimization of inhibitor molecules and to understand their electronic features, such as frontier molecular orbitals (HOMO and LUMO), which are relevant to their interaction with the enzyme and its metal cofactors plos.orgnih.gov. For instance, DFT calculations have been performed on DKA compounds, including quantum chemical calculations specifically on 5-CITEP core.ac.uk.

DFT has also been employed to estimate energy levels for different structural forms of metal-ligand complexes, such as the dimeric Mg²⁺-ligand structures relevant to the integrase active site univ-lille.fr. These calculations can provide a more precise understanding at the energetic level univ-lille.fr. Furthermore, DFT results have indicated that for highly active molecules, the HOMO molecular orbitals are often located primarily in the chelating domain, emphasizing the importance of this region for activity plos.org. Theoretical studies using DFT have also explored the preferred protonation states of residues like Lys159 when integrase is complexed with inhibitors like 5-CITEP, which can facilitate interactions such as cation-pi interactions nih.gov.

Combined quantum mechanic/molecular mechanic (QM/MM) methods, which often utilize DFT for the quantum mechanical part, have also been applied to study protein-ligand interactions in the HIV-1 integrase system, sometimes using the 5-CITEP complex structure as a starting point core.ac.uk.

Structure Activity Relationship Sar Investigations Derived from 5 Citep

Identification of Pharmacophoric Features within 5-Citep

The inhibitory activity of 5-Citep against HIV-1 integrase is contingent on specific structural features that allow it to bind effectively within the enzyme's active site. Pharmacophore modeling and structural studies have identified two principal components as essential for its biological function: the diketo acid moiety and the tetrazole group. These features work in concert to chelate divalent metal ions, typically Mg2+, which are critical cofactors for the catalytic activity of integrase. The planar nature of the diketo acid portion of the molecule is a key characteristic observed in its crystal structure. The inhibitor binds centrally in the active site, making numerous close contacts with the protein, thereby competing with the viral DNA for binding to the integrase enzyme. nih.gov

Importance of the Diketo Acid Moiety

The β-diketo acid (DKA) motif is a cornerstone of the pharmacophore of 5-Citep and related integrase inhibitors. This functional group is directly involved in coordinating the two magnesium ions at the heart of the integrase active site, held in place by the conserved D,D,E motif of the enzyme (Asp64, Asp116, and Glu152). This chelation is fundamental to the inhibitory mechanism, as it effectively incapacitates the enzyme's catalytic machinery required for the strand transfer reaction.

The significance of the diketo acid moiety is underscored by SAR studies on various analogs. Modifications to this part of the molecule can dramatically alter inhibitory potency. For instance, the antiviral activity of these compounds is exclusively due to the inhibition of the strand transfer step of integration. acs.org While the diketo acid functionality is crucial for potent inhibition, research has also explored bioisosteric replacements to improve pharmacokinetic properties.

Below is a table summarizing the inhibitory potencies of 5-Citep and related compounds with modifications in the diketo acid region, illustrating the sensitivity of this moiety to structural changes.

| Compound | Modification to Diketo Acid Moiety | 3'-Processing IC50 (µM) | Strand Transfer IC50 (µM) | Antiviral IC50 (µM) |

| 5-Citep (13b) | 5-chloroindole with tetrazole | 35 | 0.65 | - |

| Analog 13a | Substitution of 5-Cl with hydrogen | >50 | 0.8 | - |

| Analog 13f | Substitution of 5-Cl with fluorine | 35 | 0.7 | - |

| Analog 13h | Replacement of 5-Cl with a carboxyl group | 15 | 10 | - |

| L-708,906 (10e) | Pyrrole with carboxylic acid | - | 0.1 | 2.3 |

| Analog 4b | Related pyrrole diketo acid | - | - | 0.6 |

Data sourced from multiple studies. IC50 values represent the concentration required for 50% inhibition.

Role of the Tetrazole Group

In the structure of 5-Citep, the tetrazole group serves as a bioisosteric replacement for a carboxylic acid. This five-membered nitrogen-containing heterocycle is crucial for the molecule's activity, primarily due to its ability to participate in the chelation of the Mg2+ ions in the integrase active site. The acidic nature of the tetrazole ring allows it to act as a key interacting group with the metal cofactors.

The substitution of a carboxylic acid with a tetrazole is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. In the context of 5-Citep, this modification contributes to its potent inhibitory activity. Studies have shown that while both carboxylate and tetrazole can confer activity, the specific context of the molecular scaffold determines which is more potent. nih.gov For example, in a direct comparison within a specific analog series, the carboxylate was found to be more potent than the tetrazole. nih.gov

The table below presents data on chimeric compounds where the acidic moiety was swapped, demonstrating the functional interchangeability and context-dependent potency of the tetrazole and carboxylate groups.

| Compound | Acidic Moiety | Strand Transfer IC50 (µM) in Mg2+ |

| I | Carboxylate | 0.05 |

| Tetrazole derivative of I | Tetrazole | 0.2 |

| 5-Citep | Tetrazole | 0.5 |

| Carboxylate derivative of 5-Citep | Carboxylate | 0.1 |

This data illustrates that while both groups are active, their potency can vary depending on the rest of the molecular structure. nih.gov

Rational Design Strategies for Improved Integrase Inhibitors

The elucidation of the 5-Citep binding mode within the HIV-1 integrase active site has been a springboard for the rational design of more potent and pharmacokinetically favorable inhibitors. nih.gov Structure-based drug design has focused on optimizing the interactions of the inhibitor with the enzyme and the viral DNA substrate.

Key strategies for improving upon the 5-Citep scaffold include:

Enhancing Metal Chelation: Modifications to the diketo acid and its bioisosteres are continuously explored to optimize the geometry and electronic properties for more effective chelation of the catalytic Mg2+ ions.

Exploiting Hydrophobic Pockets: The chloroindole moiety of 5-Citep occupies a hydrophobic pocket in the active site. Rational design has involved substituting this group with other moieties that can better fill this pocket and establish stronger van der Waals interactions, leading to increased potency.

Addressing Drug Resistance: As resistance mutations emerge, rational design efforts have been directed at creating inhibitors that are less susceptible to these changes in the enzyme's active site. This involves designing molecules with greater conformational flexibility or that interact with more conserved regions of the active site.

Development of Successive Generations of Integrase Inhibitors Based on the 5-Citep Scaffold

The foundational understanding gained from 5-Citep and other early diketo acid inhibitors paved the way for the development of clinically successful integrase strand transfer inhibitors (INSTIs). While not direct derivatives, the core pharmacophoric principles of metal chelation identified in 5-Citep are conserved in these later-generation drugs.

The evolution from the initial 5-Citep scaffold can be seen in the development of compounds like S-1360, one of the first integrase inhibitors to enter clinical trials. nih.gov Although its development was halted, the knowledge gained was invaluable. This led to the design of highly successful drugs such as raltegravir (B610414), elvitegravir, and dolutegravir, which feature different core structures but retain the critical metal-chelating pharmacophore. For instance, elvitegravir was derived from quinolone antibiotics, utilizing a 4-quinolone-3-carboxylic acid in place of the diketo acid motif, yet retaining the essential three chelating groups. acs.org

The development of second-generation INSTIs, such as dolutegravir and bictegravir, was driven by the need to overcome the resistance profiles of the first-generation drugs and to offer improved dosing regimens. These newer agents exhibit a higher genetic barrier to resistance and maintain activity against many viral strains that are resistant to raltegravir and elvitegravir. nih.gov More recently, investigational third-generation integrase inhibitors are being developed with the potential for long-acting dosing and activity against existing INSTI-resistant viruses. viivhealthcare.com

The table below illustrates the progression of potency with the development of newer integrase inhibitors, building on the principles established by early compounds like 5-Citep.

| Compound | Generation | Key Features | Strand Transfer IC50 (nM) | Antiviral EC50 (nM) |

| 5-Citep | Prototype | Diketo acid, Tetrazole | 650 | - |

| L-731,988 | First Generation | Diketo acid, Carboxylate | 80 | - |

| Elvitegravir | First Generation | Quinolone carboxylic acid | 7.2 | 0.9 |

| MK-2048 | Second Generation | Retains potency against resistant mutants | - | - |

EC50 represents the concentration for 50% inhibition of virus replication.

Analysis of Resistance Mechanisms to 5-Citep and Related Compounds

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For integrase inhibitors, resistance is primarily conferred by mutations in the integrase enzyme that reduce the binding affinity of the inhibitor to its target.

Specific Integrase Mutations Conferring Reduced Sensitivity

Mutations that confer resistance to diketo acid inhibitors like 5-Citep often cluster around the active site of the integrase enzyme. These mutations can directly interfere with inhibitor binding or alter the conformation of the active site, thereby reducing the inhibitor's efficacy. Notably, mutations that confer resistance to DKA inhibitors in the presence of Mg2+ may not have the same effect when Mn2+ is the cofactor, highlighting the critical role of the divalent metal ion in the inhibitor-enzyme interaction. nih.gov

Several key mutations have been identified that reduce susceptibility to first-generation INSTIs. The most common primary mutations occur at positions T66, E92, G140, S147, Q148, and N155 in the integrase enzyme. researchgate.net These primary mutations are often accompanied by secondary mutations that can further increase the level of resistance or compensate for a loss of viral fitness caused by the primary mutation.

The table below details some of the key integrase mutations and their impact on the susceptibility to first-generation INSTIs, which share a similar mechanism of action with 5-Citep.

| Mutation | Type | Effect on Susceptibility to First-Generation INSTIs |

| T66I/A/K | Primary | Reduces susceptibility to elvitegravir and raltegravir. |

| E92Q/V | Primary | Reduces susceptibility to raltegravir and elvitegravir. |

| T97A | Accessory | Contributes to resistance in the presence of other primary mutations. |

| G140S/A/C | Accessory | Often occurs with Q148 mutations, significantly increasing resistance. |

| Y143R/C/H | Primary | Reduces susceptibility to raltegravir. |

| Q148H/R/K | Primary | Confers broad cross-resistance to first-generation INSTIs. |

| N155H/S | Primary | Reduces susceptibility to raltegravir and elvitegravir. |

This table provides a summary of key resistance mutations and their general effects. nih.govstanford.edu

Conformational Changes Associated with Resistance

The emergence of drug resistance mutations in HIV-1 integrase is a significant challenge in antiretroviral therapy. These mutations can induce conformational changes in the enzyme's active site, thereby reducing the binding affinity of inhibitors like 5-Citep. The crystal structure of the 5-Citep-integrase complex serves as a valuable tool for understanding the spatial relationship of these mutations to the inhibitor binding site.

Several key resistance mutations have been identified that impact the efficacy of diketo acid inhibitors. These mutations are often located in close proximity to the inhibitor binding site and can exert their effects through various mechanisms, including steric hindrance and alteration of the electrostatic environment.

For instance, mutations in the flexible loop of the active site can alter its conformation, thereby affecting the positioning of the inhibitor. The table below summarizes some of the primary and accessory mutations in HIV-1 integrase that are known to confer resistance to this class of inhibitors. The locations of these mutations relative to the 5-Citep binding site provide insights into the mechanisms of resistance.

| Mutation | Position in Integrase | Potential Impact on 5-Citep Binding |

| T66I/A/K | Catalytic Core | Can alter the conformation of the active site. |

| E92Q/V | Catalytic Core | May disrupt interactions with the inhibitor or metal ions. |

| G140S/A/C | Flexible Loop | Can change the flexibility and conformation of a key loop in the active site. |

| Y143R/C/H | Flexible Loop | Introduces steric hindrance and alters the shape of the binding pocket. |

| S147G | Flexible Loop | Can affect the positioning of the flexible loop. |

| Q148H/R/K | Flexible Loop | A primary mutation that significantly reduces inhibitor susceptibility, likely through steric clashes and electrostatic repulsion. |

| N155H | Catalytic Core | Located near the active site and can impact inhibitor binding. |

The development of resistance is often a cumulative process, where primary mutations that directly impact inhibitor binding are followed by secondary mutations that may compensate for a loss of viral fitness or further enhance resistance. Computational modeling and X-ray crystallography of these mutant enzymes are crucial for elucidating the precise conformational changes that lead to reduced inhibitor efficacy. While a crystal structure of 5-Citep with a resistant mutant of HIV-1 integrase is not publicly available, the locations of these mutations in the wild-type structure strongly suggest that they would induce significant local conformational changes that would be detrimental to the binding of 5-Citep.

Analytical Methodologies for 5 Citep Research

Spectroscopic Techniques for Characterization of 5 Citep in Research

Spectroscopic methods play a vital role in confirming the structure and purity of chemical compounds like this compound during synthesis and research. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are standard tools in organic chemistry and medicinal chemistry laboratories. While the provided search results mention the use of IR and NMR for the characterization of related compounds synthesized in the context of anti-HIV research, specific detailed spectroscopic data (e.g., characteristic peaks in NMR or IR spectra, exact mass in MS) for this compound itself were not explicitly provided in the snippets. tandfonline.comtandfonline.com However, the chemical structure and molecular formula (C12H8ClN5O2) of this compound are established, and its identity is recorded in databases like PubChem (CID 5287411), which typically compile spectroscopic and other data when available. nih.gov These techniques, when applied to this compound, would provide essential information for structural elucidation and verification of synthetic products.

Chromatographic Methods for Purification and Analysis of this compound and Analogues

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds from reaction mixtures or biological samples. High-Performance Liquid Chromatography (HPLC), including its reversed-phase (RP-HPLC) and ion-exchange variants, is widely used in the purification and analysis of small molecules, peptides, and proteins in pharmaceutical and biochemical research. bio-works.comnih.govnih.govfrontiersin.org In the context of studies involving this compound, which is a relatively small organic molecule, RP-HPLC would be a suitable method for assessing purity and isolating the compound from synthetic intermediates or impurities. nih.govfrontiersin.orgsemanticscholar.org While the search results indicate that chromatography, such as RP-HPLC, is used for purifying peptides and other compounds in related studies, specific detailed protocols or chromatograms for the purification or analysis of this compound or its direct analogues were not extensively described in the provided snippets, beyond general mentions of purification during synthesis. tandfonline.com Ion exchange chromatography is also a relevant technique for purifying charged molecules, and depending on the ionization state of this compound or its analogues at a given pH, it could potentially be employed for their separation or purification. bio-works.comnih.gov

Enzymatic Assays Utilizing this compound as a Reference or Control Compound

This compound is frequently utilized as a reference or control compound in enzymatic assays, particularly those investigating the activity of HIV-1 integrase. asm.orgnih.govnih.govspandidos-publications.comasm.orgresearchgate.netresearchgate.nettandfonline.comnih.gov Its use in this capacity stems from its identification as an early diketo acid derivative capable of inhibiting this crucial viral enzyme. asm.orgtandfonline.comnih.gov

Oligonucleotide-Based Integrase Assays (3'-Processing, Strand Transfer, Overall Integration)

Oligonucleotide-based assays are standard in vitro methods for measuring the catalytic activities of retroviral integrase, including 3'-processing and DNA strand transfer. asm.orgnih.govasm.orgtandfonline.comnih.gov These assays typically employ short DNA duplexes mimicking the viral DNA ends and a target DNA. nih.gov this compound has been evaluated in such assays to understand its inhibitory effects on different steps of the integration process. asm.orgnih.govasm.orgtandfonline.com

The table below summarizes reported IC50 values for this compound and selected other diketo derivatives in HIV-1 integrase assays, based on one study nih.gov:

| Compound | 3' end processing (µM) | Overall integration (µM) | Strand transfer (µM) |

| 5-CITEP | 168.1 ± 33.1 | 44.2 ± 12.4 | >690 |

| L-708,906 | 20.5 ± 3.7 | 0.2 ± 0.07 | 3.5 ± 1.2 |

| P13 | 6.5 ± 1.7 | 1.1 ± 0.7 | 15.1 ± 1.7 |

Note: Data extracted from a specific study nih.gov. IC50 values may vary depending on assay conditions.

These assays, where this compound serves as a reference, are crucial for comparing the potency and mechanism of action of novel integrase inhibitors. asm.orgnih.gov

Crosslinking Inhibition Assays

Crosslinking inhibition assays are used to probe the interactions between integrase and DNA substrates. These assays can identify compounds that interfere with the formation of covalent or non-covalent complexes between the enzyme and DNA. This compound has been used as a positive control in crosslinking inhibition assays designed to study the interaction between HIV-1 integrase and DNA. nih.gov Studies have shown that this compound can inhibit integrase-DNA crosslinking, suggesting that its binding site on the enzyme overlaps with or is in close proximity to the DNA binding region. researchgate.net For example, an IC50 of 29 µM for the inhibition of integrase-DNA disulfide cross-linking has been reported for this compound. researchgate.net This type of assay provides insights into how inhibitors like this compound might block integrase activity by interfering with its interaction with the viral DNA.

Future Research Trajectories and Unresolved Questions

Elucidating Underexplored Aspects of 5-CITEP's Mechanism at Atomic Resolution

The co-crystal structure of 5-CITEP bound to the HIV-1 IN CCD (PDB ID: 1QS4) provided initial atomic-level details of its interaction, revealing its binding site within the active site and contacts with key catalytic residues such as D64, D116, and E152. nih.govnih.govtandfonline.com This structure demonstrated that 5-CITEP competes with viral DNA for binding to the enzyme. nih.gov However, the initial crystal structure had limitations, including missing residues in a crucial loop region. scispace.com Furthermore, this structure was determined in the absence of viral DNA, necessitating assumptions about how the inhibitor's interactions mimic those with the natural DNA substrate. scienceopen.comnih.gov

Future research at atomic resolution could focus on obtaining structures of the complete IN enzyme or the intasome complex in the presence of 5-CITEP and viral DNA. Techniques such as advanced X-ray crystallography or cryo-electron microscopy (cryo-EM) could provide a more complete picture of the binding event within the catalytically relevant assembly. mdpi.commdpi.com Such studies could precisely define the coordination of essential metal cofactors, such as Mg²⁺, by 5-CITEP within the active site and clarify how this interaction relates to the proposed two-metal mechanism of strand transfer inhibition. nih.govnih.govscispace.comscienceopen.comnih.govnih.govresearchgate.net Investigating the dynamic behavior and conformational changes of the IN active site upon 5-CITEP binding at atomic resolution, potentially through time-resolved structural methods or advanced molecular dynamics simulations, would further deepen the understanding of its inhibitory mechanism. nih.govresearchgate.net

Potential for 5-CITEP as a Tool in Broader Enzyme Mechanism Studies

Beyond its specific role as an HIV-1 IN inhibitor, 5-CITEP possesses characteristics that suggest its potential as a valuable tool in studying the mechanisms of a wider range of enzymes. Its status as the first co-crystallized IN inhibitor has already established it as a reference point for understanding the binding modes of subsequent IN inhibitors. mdpi.comasm.orgnih.govnih.govtandfonline.comnih.govscispace.comscienceopen.comnih.gov The use of the 5-CITEP-bound IN structure as a platform for docking simulations of other compounds underscores its utility in comparative binding analyses. scienceopen.comnih.gov

Further studies could leverage 5-CITEP to probe the structural and mechanistic similarities and differences between HIV-1 IN and other enzymes that utilize a DDE catalytic motif, such as RAG recombinase and other transposases. nih.govnih.gov By comparing the binding affinities, modes, and inhibitory effects of 5-CITEP across this enzyme family, researchers could gain insights into the conserved and divergent features of their active sites and catalytic mechanisms. This comparative approach, using 5-CITEP as a standard probe, could inform the development of more selective inhibitors or provide fundamental knowledge about enzyme evolution and function.

Application of Advanced Computational Methods to 5-CITEP Derivatives

Computational methods have played a role in the study of 5-CITEP and related IN inhibitors, including molecular modeling, docking simulations, and pharmacophore analysis, often utilizing the 5-CITEP-bound IN structure as a template. scispace.comscienceopen.comnih.govresearchgate.netsemanticscholar.orgresearchgate.net These approaches have provided insights into binding interactions and helped guide the design of new compounds. scispace.comscienceopen.comnih.govsemanticscholar.org

The application of more advanced computational techniques to 5-CITEP and its derivatives represents a significant future research direction. Techniques such as extensive molecular dynamics simulations could provide a more detailed understanding of the dynamic interactions between 5-CITEP and the flexible regions of IN, including the loops around the active site. nih.govresearchgate.net Advanced quantitative structure-activity relationship (QSAR) modeling, incorporating sophisticated molecular descriptors and machine learning algorithms, could be used to build predictive models for the activity and specificity of 5-CITEP derivatives, guiding the synthesis of compounds with improved properties. researchgate.netresearchgate.netnih.gov Free energy calculations could provide a more rigorous assessment of the binding affinity of 5-CITEP and its analogs, helping to explain observed differences in inhibitory potency against the 3'-processing and strand transfer reactions. asm.orgnih.govtandfonline.com These computational approaches can accelerate the exploration of the chemical space around the 5-CITEP scaffold and provide mechanistic insights that are challenging to obtain experimentally.

Q & A

Basic Research Questions

Q. How to formulate a research question that addresses a literature gap in chemical synthesis studies?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions. Begin by reviewing recent meta-analyses in your field to identify underexplored reaction pathways or catalytic mechanisms. For chemical studies, integrate the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure variables (e.g., comparing catalyst efficiencies under varying temperatures) .

- Example :

- Weak: “Is Catalyst X effective?”

- Strong: “How does temperature (25°C vs. 80°C) affect the yield of Product Y in reactions catalyzed by Compound Z compared to traditional methods?”

Q. What strategies ensure a comprehensive literature review for novel compound characterization?

- Methodological Answer :

Use aggregation search tools (e.g., SciFinder, Reaxys) to combine structured (e.g., spectral data) and unstructured (e.g., patents) sources .

Prioritize primary literature (journals like Reviews in Analytical Chemistry) over secondary summaries.

Track citations via reference managers (e.g., Zotero) and flag contradictory findings (e.g., divergent NMR results for similar compounds) .

Q. How to design a reproducible experimental protocol for synthesizing 5 Citep derivatives?

- Methodological Answer :

- Step 1 : Define variables (e.g., solvent polarity, stoichiometry) and controls (e.g., blank reactions).

- Step 2 : Document equipment specifications (e.g., HPLC column type) and compound purity thresholds (≥95%) as per Beilstein Journal of Organic Chemistry guidelines .

- Step 3 : Include raw data (e.g., chromatograms) in supplementary materials to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in catalytic efficiency data across studies?

- Methodological Answer :

- Table 1 : Common Sources of Data Contradictions in Catalysis Studies

Q. How to integrate theoretical frameworks (e.g., molecular orbital theory) into experimental design for this compound applications?

- Methodological Answer :

Link hypotheses to established theories (e.g., Frontier Molecular Orbital theory predicting reaction sites) .

Use computational tools (e.g., DFT calculations) to model intermediate states and validate with experimental data (e.g., kinetic isotope effects) .

Design quasi-experimental studies (e.g., comparing theoretical vs. observed activation energies) with rigorous statistical testing (e.g., ANOVA for triplicate trials) .

Methodological Guidelines

- Citation Practices : Cite primary sources for compound characterization data; avoid over-referencing reviews. Use numbered citations (e.g., ACS style) and verify DOI accuracy .

- Data Presentation : Limit main-text tables to critical findings (e.g., Table 2 below). Archive full datasets in repositories like Zenodo.

- Table 2 : Example Data Table for Catalytic Efficiency

| Catalyst | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| This compound-A | 25 | 78 | 12.3 |

| This compound-B | 80 | 92 | 18.7 |

Key Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.